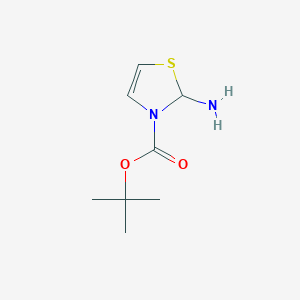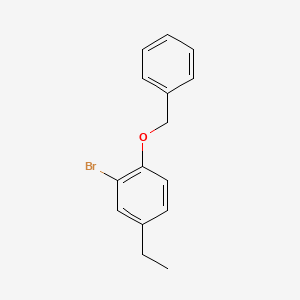![molecular formula C15H15ClN2OS B8272592 (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B8272592.png)
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide
Übersicht
Beschreibung
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide is a chiral compound known for its significant pharmacological properties. It is structurally related to clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The compound’s unique structure, which includes a chlorophenyl group and a thienopyridine ring, contributes to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide typically involves several key steps:
Formation of the Thienopyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the thienopyridine ring.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring.
Reduction: Reduction reactions can also occur, especially at the carbonyl group of the acetamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Products may include oxidized derivatives of the thienopyridine ring.
Reduction: Reduced forms of the acetamide, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with platelet receptors, inhibiting platelet aggregation. This mechanism is similar to that of clopidogrel, where the compound binds to the P2Y12 receptor on platelets, preventing the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation. This inhibition reduces the risk of thrombotic events.
Vergleich Mit ähnlichen Verbindungen
Clopidogrel: A widely used antiplatelet drug with a similar thienopyridine structure.
Prasugrel: Another antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.
Ticlopidine: An older antiplatelet drug with a similar structure but different side effect profile.
Uniqueness: (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which may confer distinct pharmacological properties compared to its analogues.
Eigenschaften
Molekularformel |
C15H15ClN2OS |
|---|---|
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)/t14-/m0/s1 |
InChI-Schlüssel |
SRKXAUBVRPEIQR-AWEZNQCLSA-N |
Isomerische SMILES |
C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)N |
Kanonische SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine](/img/structure/B8272559.png)

![1-[2-(2-Pyridyloxy)ethyl]piperazine](/img/structure/B8272568.png)




![9-Methyl-6h-11-oxa-6,10-diaza-benzo[a]fluoren-5-one](/img/structure/B8272600.png)


